Pindolol-NBD

Description

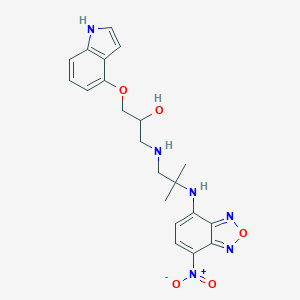

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-4-yloxy)-3-[[2-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O5/c1-21(2,24-16-6-7-17(27(29)30)20-19(16)25-32-26-20)12-22-10-13(28)11-31-18-5-3-4-15-14(18)8-9-23-15/h3-9,13,22-24,28H,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIRPVWXZSEHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNCC(COC1=CC=CC2=C1C=CN2)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921860 | |

| Record name | 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115910-09-3 | |

| Record name | Pindolol-NBD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115910093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Structural Elucidation of Pindolol Nbd Conjugates

Synthesis of Pindolol-NBD: Methodological Approaches for Covalent Derivatization

The synthesis of this compound involves the covalent attachment of the NBD fluorophore to the pindolol (B1678383) molecule. This process requires careful consideration of the chemical reactions and the linking components to ensure the final conjugate retains biological activity and possesses suitable fluorescent properties.

Chemical Routes for Attaching the NBD Moiety to Pindolol

The primary strategy for synthesizing this compound involves a nucleophilic substitution reaction. Typically, the secondary amine on the isopropylamino side chain of pindolol acts as the nucleophile, attacking an activated form of the NBD fluorophore. A common reagent used is 7-chloro-4-nitrobenzofurazan (NBD-Cl), where the chlorine atom is susceptible to displacement by the amine. ibbuniv.edu.yescience.gov This reaction results in the formation of a stable covalent bond between the pindolol and NBD moieties. The synthesis is often carried out in an organic solvent and may require the presence of a base to facilitate the reaction.

Another approach involves derivatization where a reactive functional group is introduced to pindolol, which then reacts with a complementary group on the NBD molecule. researchgate.net This can offer more control over the site of conjugation and the properties of the resulting linker.

Considerations of Linker Chemistry and its Influence on Conjugation Efficiency

The "linker" in the context of this compound is the direct covalent bond formed between the pindolol nitrogen and the NBD carbon. However, in the broader field of fluorescent ligand design, the nature of the linker connecting the pharmacophore (e.g., pindolol) and the fluorophore (e.g., NBD) is a critical determinant of the conjugate's properties. frontiersin.orgpulsus.com

The length, flexibility, and chemical nature of a linker can significantly impact:

Conjugation Efficiency: The reactivity of the functional groups and the steric hindrance around the reaction sites influence the yield of the conjugation reaction. frontiersin.org

Binding Affinity: The linker should be designed to position the bulky fluorophore away from the receptor's binding pocket to minimize interference with the ligand-receptor interaction. acs.org Studies with other fluorescent β-adrenoceptor ligands have shown that linker length can have a notable effect on receptor affinity. acs.orgnih.gov For instance, in a series of propranolol (B1214883) derivatives, increasing the linker length from a C2 to a C4 chain modestly increased affinity, while a further increase to a C8 chain led to a significant decrease in affinity. nih.gov

Physicochemical Properties: The linker can influence the solubility and membrane permeability of the conjugate. The introduction of moieties like polyethylene (B3416737) glycol (PEG) can enhance water solubility. acs.orgresearchgate.net

Analytical Characterization of this compound Molecular Structure and Purity

Following synthesis, rigorous analytical methods are essential to confirm the successful conjugation, verify the molecular structure, and assess the purity of the this compound conjugate.

Spectroscopic Techniques for Confirming Conjugation (e.g., UV-Vis, Fluorescence)

Spectroscopic methods are invaluable for characterizing fluorescent conjugates like this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the electronic absorption properties of the molecules. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of both the pindolol indole (B1671886) ring and the NBD fluorophore. nih.govkuleuven.besciforschenonline.org The appearance of the NBD absorption band in the spectrum of the purified product provides evidence of successful conjugation. The solvent environment can influence the absorption maxima. nih.gov

Fluorescence Spectroscopy: This is a highly sensitive technique for characterizing fluorescent compounds. The excitation and emission spectra of this compound are key identifiers. Pindolol itself exhibits native fluorescence, typically with an excitation maximum around 260-266 nm and an emission maximum around 303-308 nm. mdpi.comresearchgate.net The NBD fluorophore has distinct excitation and emission properties, which are sensitive to the polarity of its environment. nih.govresearchgate.net The fluorescence spectrum of the this compound conjugate would be dominated by the NBD fluorescence, confirming its presence. The quantum yield and fluorescence lifetime are also important parameters that can be determined.

Chromatographic Methods for Assessing Compound Purity and Isomeric Composition (e.g., RP-HPLC with Photodiode Array Detection)

Chromatographic techniques are crucial for separating the this compound conjugate from starting materials and byproducts, thereby assessing its purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for the purification and analysis of small molecules. jfda-online.comjfda-online.com In the context of this compound, an RP-HPLC method would be developed using a C8 or C18 column and a suitable mobile phase, likely a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. impactfactor.orgijpbs.net

Photodiode Array (PDA) Detection: Coupling HPLC with a PDA detector provides a significant advantage. impactfactor.orgresearchgate.net The PDA detector acquires the full UV-Vis spectrum of the eluting compounds. This allows for the identification of peaks based on their spectral characteristics, confirming that the major peak corresponds to this compound and that it is free from impurities with different absorption profiles. The purity of the final compound is often assessed as a percentage of the total peak area. nih.gov

Since pindolol is a chiral molecule, existing as (S)- and (R)-enantiomers, the synthesis of this compound from racemic pindolol will result in a mixture of diastereomers. nih.govwikipedia.org Chiral chromatography would be necessary to separate these diastereomers if a stereospecific conjugate is required. mdpi.comjfda-online.com

Comparative Analysis of Synthetic Pathways for Fluorescent Beta-Adrenoceptor Ligands

The synthesis of this compound represents an early approach to creating fluorescent β-adrenoceptor ligands. Since then, more sophisticated strategies have been developed, often employing different fluorophores and more complex linker chemistries.

| Feature | This compound | Modern Fluorescent Ligands (e.g., BODIPY-based) |

| Pharmacophore | Pindolol | Propranolol, Alprenolol (B1662852), Carazolol, BI-167107 |

| Fluorophore | NBD (7-nitrobenz-2-oxa-1,3-diazole) | BODIPY, Fluorescein, Red-emitting dyes (e.g., KK114) |

| Synthetic Strategy | Direct nucleophilic substitution | Often involves multi-step synthesis with linker attachment to the pharmacophore, followed by coupling to the fluorophore. acs.orgnih.gov |

| Linker | Direct covalent bond | Varied linkers (e.g., alkyl chains, PEG) to optimize affinity and solubility. acs.orgresearchgate.net |

| Characterization | Spectroscopic and chromatographic methods | Extensive use of HPLC-MS, NMR, and advanced fluorescence techniques. nih.govresearchgate.net |

For instance, the synthesis of BODIPY-labeled propranolol, alprenolol, and pindolol derivatives has been reported. acs.orgnih.gov These syntheses often involve the initial creation of a linker-modified pharmacophore, which is then coupled to an activated fluorophore like BODIPY-NHS ester. acs.orgresearchgate.net This modular approach allows for the systematic variation of the pharmacophore, linker, and fluorophore to fine-tune the properties of the final conjugate. While this compound served as a foundational tool, later studies indicated it could be non-selective and non-competitive. acs.orgnih.gov This highlights the evolution of the field towards designing ligands with higher affinity, selectivity, and improved photophysical properties for advanced imaging applications. acs.orgnih.gov

Photophysical Properties and Spectroscopic Behavior of Pindolol Nbd

Environmental Sensitivity of NBD Fluorescence in Biological Microenvironments

The NBD moiety is an ideal fluorescent reporter due to its small size and pronounced environmental sensitivity. nih.govresearchgate.net Its fluorescence is characteristically weak in polar, aqueous environments but shows a significant enhancement in fluorescence intensity when transferred to a hydrophobic or non-polar medium. mdpi.comccmb.res.in This property is attributed to a large change in the dipole moment of the NBD group upon photoexcitation. mdpi.com These features make NBD-labeled ligands, such as Pindolol-NBD, powerful tools for probing ligand-receptor interactions, as the binding event often involves the transfer of the ligand from an aqueous phase to a more non-polar, sterically confined protein binding pocket.

The photophysical properties of the NBD fluorophore are strongly dependent on the polarity of the surrounding solvent. evidentscientific.comnih.gov Generally, as the solvent polarity decreases, the fluorescence quantum yield of NBD-containing compounds increases, and the emission maximum undergoes a hypsochromic (blue) shift. mdpi.comresearchgate.net This solvatochromism is a hallmark of the NBD group.

In highly polar solvents like water, the NBD fluorophore is very weakly fluorescent. ccmb.res.in When moved to less polar organic solvents, a significant enhancement of fluorescence intensity is observed, accompanied by a blue shift in the emission maximum. mdpi.comresearchgate.net This behavior is a direct consequence of the interactions between the fluorophore's excited state dipole moment and the surrounding solvent molecules. evidentscientific.com For instance, studies on NBD-labeled serotonin (B10506) analogs, which share the NBD reporter group with this compound, have quantitatively demonstrated this effect across a range of solvents with varying polarity. mdpi.comresearchgate.net The fluorescence emission maximum of an NBD-labeled analog was observed at 553 nm in the polar solvent dimethyl sulfoxide, while it shifted to 531 nm in the less polar solvent tetrahydrofuran, accompanied by a substantial increase in fluorescence intensity. mdpi.com This environmental sensitivity allows this compound to act as a reporter on the polarity of its binding site within a target receptor.

| Solvent | Polarity (Dielectric Constant) | Emission Maximum (λem) of NBD-Serotonin Analog (nm) | Relative Fluorescence Intensity |

|---|---|---|---|

| Tetrahydrofuran | 7.5 | 531 | High |

| Acetone | 21 | 534 | Intermediate |

| Isopropanol | 20 | 538 | Intermediate |

| Ethanol | 25 | 540 | Low |

| Methanol | 33 | 545 | Low |

| Dimethyl Sulfoxide | 47 | 553 | Low |

Table 1: Representative data illustrating the effect of solvent polarity on the fluorescence emission of an NBD-labeled ligand. Data is adapted from studies on NBD-serotonin analogs, demonstrating the general behavior expected for this compound. As solvent polarity decreases, the emission maximum shifts to shorter wavelengths (blue shift) and intensity generally increases. mdpi.comresearchgate.net

Red Edge Excitation Shift (REES) is a phenomenon observed for polar fluorophores located in motionally restricted environments, where the rate of solvent relaxation around the excited fluorophore is slower than or comparable to the fluorescence lifetime. nih.gov It is characterized by a shift in the fluorescence emission maximum to longer wavelengths (a red shift) as the excitation wavelength is shifted to the "red edge" of the absorption band. nih.govcore.ac.uk The magnitude of the REES is a sensitive indicator of the motional constraints imposed by the fluorophore's environment.

The NBD fluorophore is an excellent probe for REES studies because its dipole moment changes significantly upon excitation (by ~4 Debye), a key requirement for a fluorophore to exhibit REES. mdpi.comtandfonline.com When an NBD-labeled ligand like this compound is free in solution, the surrounding solvent molecules can reorient rapidly around the excited state dipole, and thus, little to no REES is observed. However, upon binding to a receptor, the ligand and its NBD moiety are often confined within a structured binding pocket. This protein environment provides the necessary motional restriction for the observation of REES. mdpi.com

For example, spectral imaging of a NBD-labeled serotonin ligand bound to the human serotonin1A receptor revealed a substantial REES of 29 nm, confirming that the ligand was localized in a highly restricted microenvironment within the receptor's binding site. mdpi.com The observation of REES for this compound upon interaction with a beta-adrenergic receptor would similarly provide direct evidence of its localization within a constrained binding pocket and report on the hydration dynamics and conformational flexibility of that site. nih.gov

Fluorescence Lifetime Measurements of this compound in Receptor-Bound and Free States

Fluorescence lifetime (τ), the average time a fluorophore remains in the excited state before returning to the ground state, is another intrinsic property that is highly sensitive to the probe's local environment. tandfonline.comresearchgate.net Unlike fluorescence intensity, lifetime measurements are generally independent of fluorophore concentration. researchgate.net For NBD-labeled compounds, the fluorescence lifetime is particularly sensitive to environmental polarity and is known to be reduced in the presence of water due to efficient quenching. mdpi.comtandfonline.com

When this compound is free in an aqueous buffer, it is expected to exhibit a relatively short fluorescence lifetime due to quenching by water molecules. unito.it Upon binding to its receptor, the NBD group is likely to be transferred to a more hydrophobic and rigid binding pocket, shielding it from the aqueous solvent. nih.gov This change in environment reduces the rate of non-radiative decay, leading to an increase in the fluorescence lifetime. tandfonline.comrsc.org

Studies on various NBD-labeled probes have consistently shown this trend. For instance, NBD dyes located in aqueous environments on free ribosomes have very short lifetimes (less than a nanosecond), but the lifetime increases when the ribosome-nascent chain complex binds to a membrane, moving the probe into a more hydrophobic setting. unito.it Therefore, a comparison of the fluorescence lifetime of this compound in its free and receptor-bound states can provide quantitative information about the binding event and the nature of the binding site. An increase in lifetime serves as a robust indicator of specific binding and sequestration from the aqueous environment.

Photostability of this compound: Implications for Prolonged Live-Cell Imaging and Time-Resolved Experiments

Photostability, the resistance of a fluorophore to photochemical destruction (photobleaching) upon exposure to excitation light, is a critical parameter for quantitative and long-term fluorescence microscopy applications. While the NBD fluorophore possesses many desirable traits, it is generally considered to be only moderately photostable. mdpi.com

The limited photostability of NBD-based probes can pose challenges for experiments requiring prolonged or high-intensity illumination, such as single-particle tracking or extended live-cell imaging. This has been a driving factor in the development of alternative fluorescent ligands with superior photophysical properties. nih.govacs.org For instance, ligands labeled with fluorophores from the BODIPY family have been synthesized as alternatives to NBD-labeled beta-blockers, in part due to their improved brightness and photostability, which are better suited for demanding techniques like fluorescence correlation spectroscopy (FCS) and laser scanning confocal microscopy (LSCM). nih.govacs.org While this compound can be used for certain fluorescence-based assays, its moderate photostability must be considered when designing experiments, and appropriate controls should be implemented to account for potential signal loss due to photobleaching.

Mechanism of Fluorescence Quenching and Enhancement for NBD in Protein Binding Contexts

The significant change in fluorescence observed when this compound binds to a protein is a direct result of the environmental sensitivity of the NBD fluorophore. The underlying mechanism involves the modulation of radiative and non-radiative decay pathways from the excited state.

Quenching in Aqueous Environments: In polar, protic solvents like water, the excited state of NBD can be efficiently deactivated through non-radiative processes, such as solvent relaxation and intermolecular interactions. mdpi.comfrontiersin.org This leads to a low fluorescence quantum yield, a phenomenon often referred to as fluorescence quenching. The NBD group is thus strongly "quenched" when exposed to the aqueous milieu. ccmb.res.in

Enhancement upon Protein Binding: When this compound binds to its target receptor, the NBD moiety is often sequestered within a hydrophobic binding pocket. nih.govnih.gov This new microenvironment shields the fluorophore from water molecules, thereby inhibiting the efficient non-radiative decay pathways that dominate in aqueous solution. frontiersin.org As a result, the radiative decay pathway (fluorescence) becomes more probable, leading to a dramatic increase in fluorescence quantum yield and intensity. nih.gov This "turn-on" fluorescence response is a key feature exploited in binding assays.

Specific Quenching Interactions: In some cases, specific amino acid residues within the protein's binding pocket can also influence NBD fluorescence. For example, proximity to a tryptophan residue can lead to fluorescence quenching via Förster Resonance Energy Transfer (FRET), as the emission spectrum of tryptophan can overlap with the absorption spectrum of NBD. nih.gov Alternatively, interactions can alter the local environment in a way that further enhances or partially quenches fluorescence compared to a simple hydrophobic solvent. unito.it Dynamic quenching studies using water-soluble ions like iodide can also be employed to determine the degree of solvent accessibility of the bound NBD probe, providing further insight into its position within the protein structure. unito.itfrontiersin.org

Molecular Pharmacology and Receptor Interaction Dynamics of Pindolol Nbd

Pharmacological Profile of the Pindolol (B1678383) Moiety within the Conjugate

The functional behavior of Pindolol-NBD at its target receptors is dictated by the inherent properties of the parent compound, pindolol.

Pindolol is classified as a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1- and β2-adrenergic receptors with similar affinity. wikipedia.orgpnas.org The β1-receptors are predominantly located in the heart, while β2-receptors are found in the smooth muscles of the bronchi and blood vessels. dynamic-biosensors.com By blocking these receptors, the pindolol moiety within this compound competitively inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine. dynamic-biosensors.com This action attenuates the physiological responses typically mediated by these receptors, such as increases in heart rate, myocardial contractility, and blood pressure. drugs.com Research indicates that the addition of the NBD group to pindolol does not introduce selectivity between the β-adrenoceptor subtypes. nih.gov

Beyond its interaction with adrenergic receptors, pindolol also demonstrates significant affinity for serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT1B subtypes. wikipedia.org It generally functions as an antagonist at these receptors. nih.gov However, some studies characterize its action at the 5-HT1A receptor as that of a weak partial agonist. This dual action on both adrenergic and serotonergic systems is a key aspect of pindolol's pharmacological profile, which is conferred to the this compound conjugate.

Quantitative Analysis of this compound Receptor Binding Kinetics

The conjugation of the NBD fluorophore to pindolol critically alters its binding kinetics, leading to irreversible interactions with its target receptors.

The association rate constant (k_on) describes the rate at which a ligand binds to a receptor, while the dissociation rate constant (k_off) describes the rate at which it detaches. For this compound, a pivotal finding is that it binds irreversibly to both beta-adrenoceptors and non-specific binding sites. nih.gov This irreversible binding is attributed to the NBD moiety. nih.gov

In practical terms, an irreversible interaction implies that the dissociation rate (k_off) is extremely slow, approaching zero. Consequently, once this compound binds to the receptor, it does not readily dissociate, forming a stable complex. This characteristic makes the direct measurement of a k_off value challenging and often not meaningful. Because the equilibrium dissociation constant (Kd) is calculated from the ratio of k_off to k_on (Kd = k_off / k_on), the irreversible nature of this compound's binding prevents the determination of a true equilibrium constant through kinetic measurements.

The equilibrium dissociation constant (K_d) is a measure of a ligand's binding affinity for a receptor, with lower K_d values indicating higher affinity. Due to the irreversible binding of this compound, a true K_d cannot be determined from kinetic rates. However, functional and radioligand binding assays have been used to determine its apparent affinity, often expressed as pD2' (the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible effect) or pKd (the negative logarithm of the dissociation constant).

Studies on this compound have yielded pD2' and pKd values that reflect its high affinity for beta-adrenergic receptors. nih.gov These values, while not true equilibrium constants, provide a quantitative measure of the compound's potency.

Table 1: Apparent Affinity of this compound at Beta-Adrenergic Receptors

This table summarizes the reported apparent affinity values for this compound in different biological preparations. The pD2' and pKd values are logarithmic measures of affinity, where higher values indicate greater potency. The apparent affinity (K_d) is calculated from the pKd value (K_d = 10-pKd) and is expressed in nanomolars (nM).

| Preparation | Parameter | Value | Apparent Affinity (K_d) in nM | Reference |

|---|---|---|---|---|

| Chang Liver Cells (β-Adrenoceptors) | pKd | 8.9 ± 0.1 | ~1.26 | nih.gov |

| Guinea Pig Right Atrium (β-Adrenoceptors) | pD2' | 8.5 ± 0.1 | - | nih.gov |

| Guinea Pig Tracheal Smooth Muscle (β-Adrenoceptors) | pD2' | 8.8 ± 0.1 | - | nih.gov |

Challenges in Specificity and Selectivity of this compound for Receptor Labeling

The utility of fluorescent ligands in studying G protein-coupled receptors (GPCRs) is immense, offering insights into receptor localization, trafficking, and function. wikipedia.orgtocris.com However, the development of these tools is not without its challenges. The conjugation of a fluorophore to a pharmacophore can significantly alter the parent drug's pharmacological properties, including its affinity and selectivity. wikipedia.org this compound, a fluorescent derivative of the non-selective beta-blocker pindolol, exemplifies these challenges. wikipedia.orgfishersci.atmims.comwikipedia.orgciteab.com

Characterization of Non-Selective and Non-Competitive Binding Phenomena

A primary issue with this compound is its lack of selectivity. Research has demonstrated that the attachment of the 4-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorophore to pindolol does not confer selectivity for β-adrenoceptor subtypes. nih.govwikipedia.org Functional experiments on guinea pig right atrium (predominantly β1-receptors) and trachea smooth muscle (predominantly β2-receptors), as well as radioligand binding assays on Chang liver cells (β2-receptors), confirmed this non-selective profile. nih.gov

Furthermore, studies have indicated that this compound and the similar compound alprenolol-NBD exhibit non-competitive binding characteristics. nih.gov This suggests that the fluorescent ligand may not bind to the same site as the endogenous ligand or that its binding is not mutually exclusive with the orthosteric antagonist, complicating the interpretation of binding data and its use in competitive binding assays.

Investigation of Irreversible Binding to Beta-Adrenoceptors and Non-Receptor Binding Sites

A significant drawback of this compound is its irreversible binding to both its intended target, the beta-adrenoceptors, and to non-specific, non-receptor sites. nih.govwikipedia.org This irreversible binding was established through functional experiments and radioligand binding assays. nih.gov The covalent nature of this interaction is attributed to the reactivity of the NBD moiety itself. nih.gov This characteristic makes this compound unsuitable for applications requiring reversible binding, such as studying the dynamic movement of receptors in response to agonist stimulation. nih.gov

The high-affinity binding to non-receptor sites further complicates its use. For the related compound alprenolol-NBD, it was found that it binds to non-β-adrenergic receptor sites with high affinity and a very high capacity, meaning that a large portion of the observed fluorescence is not related to the receptor of interest. wikipedia.org This extensive non-specific binding can obscure the specific signal from the labeled receptors. wikipedia.org

Structure-Activity Relationships: Impact of Linker Length and Fluorophore Substitutions on Receptor Affinity and Selectivity

The design of a fluorescent ligand involves three key components: the pharmacophore (the drug molecule), the linker, and the fluorophore. fishersci.com The structure-activity relationship (SAR) of these components is critical in developing effective and specific probes.

Studies on various GPCR ligands, including β-adrenoceptor antagonists, have shown that the length and chemical nature of the linker connecting the pharmacophore to the fluorophore can have a profound impact on receptor affinity. wikipedia.orgsigmaaldrich.com For a series of fluorescent ligands based on propranolol (B1214883), another β-blocker, increasing the hydrocarbon linker length from two carbons (C2) to four (C4) led to a modest increase in affinity. However, extending it further to eight carbons (C8) resulted in a significant 10-fold decrease in affinity. wikipedia.orgnih.gov In some cases, replacing a simple hydrocarbon linker with a more flexible polyethylene (B3416737) glycol (PEG) linker has been shown to enhance binding affinity. wikipedia.orgnih.gov

Interestingly, the pindolol scaffold appears to be particularly sensitive to modification. Multiple studies have reported that pindolol-based fluorescent conjugates consistently exhibit lower affinity compared to the parent drug and to fluorescent derivatives based on other β-blockers like propranolol and alprenolol (B1662852). nih.govnih.govsigmaaldrich.comnih.gov

The choice of the fluorophore is equally critical and can sometimes override the SAR established for the linker. fishersci.com For example, when a series of β-blocker derivatives were coupled to the BODIPY 630/650-X fluorophore, the resulting propranolol and alprenolol ligands retained high affinity, whereas the pindolol-based analogues were significantly less potent. wikipedia.orgnih.govnih.gov This highlights the complex interplay between the pharmacophore, linker, and fluorophore in determining the final pharmacological profile of the fluorescent ligand.

Table 1: Binding Affinities (pD2' / pKd) of NBD-labeled and Parent Beta-Blockers This table is interactive. You can sort and filter the data.

| Compound | Tissue/Cell Line | Receptor Subtype(s) | pD2' / pKd | Reference |

|---|---|---|---|---|

| This compound | Guinea Pig Right Atrium | β1 | 8.5 ± 0.1 | nih.gov |

| This compound | Guinea Pig Trachea | β2 | 8.8 ± 0.1 | nih.gov |

| This compound | Chang Liver Cells | β2 | 8.9 ± 0.1 | nih.gov |

| Alprenolol-NBD | Guinea Pig Right Atrium | β1 | 8.3 ± 0.1 | nih.gov |

| Alprenolol-NBD | Guinea Pig Trachea | β2 | 8.2 ± 0.1 | nih.gov |

| Alprenolol-NBD | Chang Liver Cells | β2 | 8.5 ± 0.1 | nih.gov |

Advanced Biomedical Applications of Pindolol Nbd in Cellular and Subcellular Research

Fluorescence Microscopy for Visualization of Receptor Localization and Distribution

The fluorescent nature of Pindolol-NBD makes it an ideal probe for use in various fluorescence microscopy techniques to study the spatial and temporal dynamics of beta-adrenergic receptors in living cells.

Imaging of Beta-Adrenergic Receptor Spatial Organization and Membrane Dynamics in Living Cells

This compound allows for the direct visualization of β-ARs on the surface of living cells, providing insights into their spatial organization and distribution within the plasma membrane. acs.orgresearchgate.net Studies have shown that G protein-coupled receptors (GPCRs), including β-ARs, are not uniformly distributed but are often organized into specific microdomains or clusters within the cell membrane. acs.orgcore.ac.uk The use of fluorescent ligands like this compound enables researchers to observe these organizational patterns. acs.org

For instance, fluorescence microscopy studies can reveal whether receptors are diffusely distributed across the cell surface or concentrated in specific regions, such as lipid rafts or other membrane compartments. This information is crucial for understanding how receptor localization influences their function and interaction with other signaling molecules. The ability to image these receptors in real-time also provides a dynamic view of their movement and organization within the fluid mosaic of the cell membrane.

Dynamic Tracking of Receptor Mobilization, Internalization, and Trafficking Pathways

A key advantage of using this compound is the ability to dynamically track the movement of β-ARs in response to various stimuli. Upon agonist binding, many GPCRs undergo a process of mobilization, internalization (endocytosis), and subsequent trafficking to different cellular compartments. bham.ac.ukresearchgate.net These processes are fundamental for receptor desensitization, resensitization, and downstream signaling. bham.ac.uk

Fluorescence microscopy with this compound allows researchers to follow this entire pathway in real-time. For example, upon stimulation with an agonist, one can observe the movement of fluorescently labeled receptors from the cell surface into intracellular vesicles. researchgate.net This has been instrumental in elucidating the kinetics and mechanisms of receptor internalization, including the role of clathrin-coated pits. bham.ac.uk Furthermore, by tracking the fate of these internalized receptors, researchers can investigate whether they are targeted for degradation in lysosomes or recycled back to the plasma membrane, a critical aspect of maintaining cellular responsiveness to signaling molecules. bham.ac.uk

Investigation of Receptor-Mediated Cell Signaling Pathways Utilizing this compound

Beyond visualization, this compound serves as a powerful tool to dissect the intricate signaling cascades initiated by the activation of beta-adrenergic receptors.

Elucidation of Downstream Signaling Events Activated by Beta-Adrenergic Receptors

Beta-adrenergic receptors are canonical G protein-coupled receptors that, upon activation, trigger a cascade of intracellular events. plos.orgwikipedia.org The binding of an agonist to the receptor leads to a conformational change, which in turn activates heterotrimeric G proteins. researchgate.net This initiates a series of downstream signaling events, most notably the production of the second messenger cyclic AMP (cAMP) through the activation of adenylyl cyclase. ias.ac.in

While Pindolol (B1678383) itself is an antagonist, its fluorescent counterpart, this compound, can be used in competitive binding assays alongside agonists to study the initiation of these signaling pathways. nih.govwikipedia.org By observing the displacement of this compound by agonists, researchers can correlate receptor occupancy with the activation of specific downstream effectors. Studies have successfully elucidated the involvement of pathways such as the PI3K/Akt and ERK1/2 pathways following β-AR stimulation. plos.org For instance, research has shown that acute β-AR stimulation can lead to the phosphorylation of Akt, mTOR, P70S6K, and other key signaling molecules, providing a detailed picture of the downstream signaling network. plos.org

Studies on G-Protein Activation and Receptor Coupling Mechanisms

The primary function of an activated GPCR is to catalyze the exchange of GDP for GTP on the α-subunit of a heterotrimeric G protein, leading to its activation and the dissociation of the Gα and Gβγ subunits. researchgate.netbiorxiv.org this compound has been instrumental in studies aimed at understanding the mechanics of this crucial first step in signal transduction.

By employing advanced fluorescence techniques such as Fluorescence Resonance Energy Transfer (FRET), where this compound can act as one of the fluorophores, it is possible to monitor the proximity and interaction between the receptor and the G protein in real-time. These studies can reveal the stoichiometry of receptor-G protein coupling and the conformational changes that occur upon ligand binding. Such investigations have contributed to the understanding that GPCRs can exist in multiple conformational states, and that different ligands can stabilize distinct conformations, leading to varied signaling outcomes—a concept known as biased agonism. ias.ac.inmdpi.com

Probing Ligand-Receptor Conformational Changes and Microenvironmental Characteristics

The fluorescent properties of the NBD group are often sensitive to the polarity of its immediate environment. nih.gov This solvatochromic property makes this compound a sensitive probe for investigating the microenvironment of the ligand-binding pocket and the conformational changes that the receptor undergoes upon ligand binding.

When this compound is in an aqueous solution, its fluorescence emission has certain characteristics. nih.gov However, upon binding to the receptor, the NBD moiety enters the more hydrophobic environment of the binding pocket, which can lead to a "blue-shifting" of its fluorescence emission (a shift to a shorter wavelength) and an increase in fluorescence intensity. nih.gov The magnitude of this change can provide information about the polarity and accessibility to solvent of the binding site. nih.gov

Furthermore, different ligands (agonists vs. antagonists) can induce distinct conformational changes in the receptor, which can alter the precise location and environment of the bound this compound. ias.ac.inbiorxiv.org By measuring the subtle changes in the fluorescence properties of this compound, researchers can infer details about these ligand-specific receptor conformations. This approach provides a powerful, non-invasive way to study the structural dynamics of receptor activation at the molecular level, complementing data from other structural biology techniques like X-ray crystallography and cryo-electron microscopy. ias.ac.inmdpi.com

Characterization of the Serotonin (B10506) Receptor Binding Site Environment using NBD Fluorescence Properties

The NBD fluorophore is exceptionally sensitive to the polarity of its local environment, a characteristic that can be exploited to probe the nature of a ligand-binding pocket within a receptor. When this compound moves from an aqueous environment to the confined, hydrophobic pocket of a receptor like the serotonin receptor, its fluorescence properties are expected to change significantly.

Studies on other NBD-labeled ligands for serotonin receptors have demonstrated that the fluorescence emission spectrum of the NBD group is blue-shifted (moves to shorter wavelengths) in non-polar solvents compared to polar, aqueous environments. nih.gov This solvatochromism is a key feature used to characterize the binding site. For instance, the fluorescence emission maximum of an NBD-serotonin analog shifts from ~550 nm in water to ~530 nm in a less polar solvent like ethyl acetate. nih.gov This suggests that when this compound binds to a serotonin receptor, which has its binding site located within the transmembrane core, the NBD moiety will experience a significantly less polar environment compared to the bulk aqueous phase. nih.gov

A more sophisticated technique to probe the receptor microenvironment is the use of Red Edge Excitation Shift (REES). REES refers to the phenomenon where the wavelength of maximum fluorescence emission shifts to longer wavelengths (a red shift) as the excitation wavelength is moved to the "red edge" of the absorption spectrum. ccmb.res.in This effect is prominent for fluorophores located in environments with restricted motion, such as the interfacial region of a membrane or a constrained receptor binding pocket. ccmb.res.in In studies with an NBD-labeled serotonin analog, a significant REES of 29 nm was observed when the ligand was bound to the serotonin1A receptor in live cells. nih.gov This large shift indicates that the NBD group is localized in a highly restricted and motion-constrained microenvironment within the receptor's binding site. nih.gov These findings show that NBD-labeled ligands like this compound can serve as powerful tools for elucidating the precise molecular environment and dynamics of the serotonin receptor binding domain. ccmb.res.in

Table 1: Environmental Sensitivity of NBD-Serotonin Analog Fluorescence Data adapted from studies on NBD-labeled serotonin analogs, illustrating the principles applicable to this compound. nih.gov

| Solvent | Polarity (Dielectric Constant) | Emission Max (nm) |

| Water | 80.1 | ~550 |

| Ethanol | 24.6 | ~533 |

| Ethyl Acetate | 6.0 | ~530 |

| Dioxane | 2.2 | ~531 |

| Receptor-Bound | Low (interfacial) | ~535 (with REES) |

Analysis of Receptor Dimerization and Oligomerization Dynamics with this compound as a Fluorescent Reporter

The dimerization and oligomerization of GPCRs are recognized as crucial for their function and regulation. Fluorescent ligands are powerful tools for studying these interactions in living cells, primarily through techniques like Fluorescence Resonance Energy Transfer (FRET). researchgate.netacs.org FRET occurs when two fluorophores are in close proximity (typically <10 nm), and the emission energy of a "donor" fluorophore is transferred to an "acceptor" fluorophore. This can be used to detect if two receptors, each labeled with a FRET partner, form a dimer. researchgate.net

In principle, this compound could be used in FRET-based assays to study serotonin receptor dimerization. For example, one could use this compound as a FRET donor or acceptor in conjunction with a receptor that is genetically tagged with a fluorescent protein (e.g., GFP, YFP) or labeled with another fluorescent ligand. acs.org

However, the specific properties of this compound present a significant challenge for its use in studying the dynamics of receptor dimerization. Research has shown that this compound binds irreversibly to β-adrenoceptors and other non-specific sites. nih.gov This irreversible binding is caused by the reactive nature of the NBD group when coupled to the ligand. nih.gov Since receptor dimerization is often a dynamic process involving equilibrium between monomers and dimers/oligomers, a probe that binds irreversibly is unsuitable for monitoring these real-time changes. nih.gov It would essentially "trap" the receptor in one state, preventing the observation of association or dissociation dynamics.

While this compound itself is not ideal, other methods have confirmed that serotonin receptors do form dimers. Studies using Fluorescence Correlation Spectroscopy (FCS) on 5-HT2A receptors tagged with fluorescent proteins have shown that these receptors predominantly exist as homodimers in the plasma membrane of living cells. nih.gov This highlights the importance of studying receptor oligomerization, even if this compound is not the appropriate tool for the task.

Application of this compound in Real-Time Monitoring of Ligand-Receptor Interactions in Live Cellular Systems

Real-time monitoring of ligand binding to receptors in live cells provides invaluable information on binding kinetics (association and dissociation rates) and receptor regulation. acs.org Techniques like confocal live-cell imaging and Fluorescence Correlation Spectroscopy (FCS) are at the forefront of these investigations. nih.govcore.ac.uk Fluorescent ligands allow for the direct visualization and quantification of receptor binding, trafficking, and localization within the complex environment of a living cell. acs.org

For example, real-time imaging has been successfully used with the fluorescent substrate ASP+ to monitor the function of the serotonin transporter (SERT) in single cells, revealing dynamic changes in transporter activity upon drug exposure or kinase activation. nih.gov Similarly, novel high-affinity fluorescent ligands for SERT have been used to visualize the transporter in the plasma membrane of live cells via confocal microscopy, tracking its binding in a time-dependent manner. acs.org

The potential application of this compound in this context would be to visualize serotonin receptors on the cell surface. However, as noted previously, the irreversible binding of this compound is a critical limitation for studying dynamic ligand-receptor interactions in real-time. nih.gov True real-time monitoring of binding kinetics requires a reversible interaction, allowing for the measurement of both the on-rate (k_on) and the off-rate (k_off) of the ligand. Since this compound binds irreversibly, it cannot be used to measure dissociation kinetics, a key component of dynamic interaction studies. Its use is therefore limited to acting as a permanent label for receptors, which can be useful for localization studies but not for monitoring the rapid, reversible interactions that govern most physiological signaling processes. nih.gov

Methodological Frameworks and Analytical Approaches for Pindolol Nbd Research

In Vitro Receptor Binding Assay Methodologies for Pindolol-NBD

In vitro binding assays are fundamental in characterizing the affinity and specificity of this compound for its receptors. These assays typically utilize cell membrane preparations rich in the receptor of interest and quantify the binding of this compound directly or indirectly.

Radioligand Displacement Assays for Comparative Binding Studies

Radioligand displacement assays are a gold standard for determining the binding affinity of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for receptor binding sites. In the context of this compound, this method is employed to compare its binding characteristics to those of established radiolabeled beta-adrenergic receptor ligands, such as [125I]iodocyanopindolol.

In a typical assay, a constant concentration of the radioligand is incubated with membrane preparations containing beta-adrenergic receptors in the presence of increasing concentrations of this compound. The displacement of the radioligand by this compound is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the inhibitory constant (Ki), which reflects the affinity of this compound for the receptor.

Research has utilized radioligand binding assays to characterize this compound's affinity for beta-adrenoceptors in various tissues. For instance, studies on Chang liver cells have been conducted to determine the dissociation constant (pKd) of this compound. nih.gov Such experiments have demonstrated that the addition of the NBD fluorophore to pindolol (B1678383) does not significantly alter its selectivity for beta-adrenoceptor subtypes. nih.gov

| Parameter | Value | Cell/Tissue Type | Reference |

| pKd | 8.9 ± 0.1 | Chang Liver Cells | nih.gov |

| pD2' | 8.5 ± 0.1 | Guinea Pig Right Atrium | nih.gov |

| pD2' | 8.8 ± 0.1 | Guinea Pig Tracheal Smooth Muscle | nih.gov |

Fluorescence-Based Competition Binding Assays using this compound

Fluorescence-based competition binding assays offer a non-radioactive alternative to radioligand displacement assays. In this approach, the fluorescent properties of this compound are directly utilized. The assay principle involves the competition between this compound and a non-fluorescent test compound for the same receptor binding site.

The assay is set up by incubating a fixed concentration of this compound with the receptor preparation, resulting in a measurable fluorescence signal associated with the bound ligand. The addition of a competing, non-fluorescent ligand will displace this compound from the receptor, leading to a decrease in the measured fluorescence signal from the membrane preparation. The extent of this decrease is proportional to the concentration and affinity of the competing ligand.

While this technique is theoretically applicable for this compound, its practical utility is hampered by a significant characteristic of the molecule. Studies have revealed that this compound binds irreversibly to both specific beta-adrenoceptors and non-specific sites. nih.gov This irreversible binding complicates the establishment of a competitive equilibrium, which is a fundamental requirement for accurate determination of binding affinities of competing ligands.

Advanced Imaging and Spectroscopic Techniques in this compound Cellular Studies

Advanced microscopy and spectroscopic techniques are invaluable for studying the cellular behavior of this compound and its interaction with receptors in a live-cell context. These methods provide spatial and temporal information that is not attainable through traditional binding assays.

Confocal Laser Scanning Microscopy (CLSM) for High-Resolution Imaging

Confocal Laser Scanning Microscopy (CLSM) is a powerful imaging technique that allows for the visualization of fluorescently labeled molecules within living cells with high resolution and optical sectioning capabilities. Due to its inherent fluorescence, this compound can be directly visualized within cells, enabling the study of its subcellular distribution and co-localization with receptors.

In a typical CLSM experiment, cells expressing the target receptor, for example, beta-2 adrenergic receptors, are incubated with this compound. The NBD fluorophore is excited by a laser of the appropriate wavelength (typically in the blue region), and the emitted fluorescence is detected. This allows for the mapping of this compound's location within the cell, such as on the plasma membrane where beta-adrenergic receptors are predominantly located. CLSM can be used to observe the internalization of the receptor-ligand complex, providing insights into receptor trafficking and regulation.

However, the utility of this compound in these studies is limited by its tendency to bind to non-specific sites, which can lead to high background fluorescence and make it difficult to distinguish receptor-specific binding from non-specific interactions. researchgate.net

Fluorescence Recovery After Photobleaching (FRAP) for Assessing Receptor Mobility

Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the mobility of fluorescently labeled molecules within a specific region of a living cell. In the context of this compound, FRAP could theoretically be used to study the lateral mobility of beta-adrenergic receptors in the plasma membrane.

The experiment would involve labeling the receptors with this compound and then using a high-intensity laser to photobleach the NBD fluorophores in a small, defined area of the cell membrane. The recovery of fluorescence in this bleached region is then monitored over time as unbleached this compound-receptor complexes diffuse into the area. The rate of fluorescence recovery provides information about the diffusion coefficient and the mobile fraction of the receptors.

A critical prerequisite for successful FRAP analysis is the reversible binding of the fluorescent probe. However, research has demonstrated that this compound binds irreversibly to beta-adrenoceptors. nih.gov This irreversible binding prevents the exchange of bleached and unbleached ligand-receptor complexes, rendering this compound unsuitable for visualizing the two-dimensional motion of beta-adrenoceptors using FRAP. nih.gov

Förster Resonance Energy Transfer (FRET) for Probing Molecular Proximity and Interactions

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can detect the proximity of two fluorophores on a nanometer scale, making it a powerful tool for studying molecular interactions, such as receptor dimerization or ligand-induced conformational changes.

In a hypothetical FRET experiment involving this compound, one could investigate the interaction between a beta-adrenergic receptor tagged with a donor fluorophore (e.g., Green Fluorescent Protein, GFP) and this compound, whose NBD moiety could act as an acceptor fluorophore. If this compound binds to the receptor and the donor and acceptor fluorophores are in close enough proximity (typically 1-10 nm) and have overlapping spectra, FRET would occur. This would result in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission.

Such an approach could be used to study the kinetics of ligand binding or to screen for compounds that disrupt the ligand-receptor interaction. However, the irreversible binding of this compound to its target receptor presents a significant challenge for dynamic FRET studies that aim to measure association and dissociation rates. nih.gov The non-transient nature of the binding would make it difficult to observe the dynamic changes in FRET that are often of primary interest in studying molecular interactions.

Spectral Imaging for Detailed Fluorophore Environment Analysis

Spectral imaging is a powerful technique used to analyze the immediate molecular environment of the nitrobenzoxadiazole (NBD) fluorophore attached to pindolol. The NBD moiety is an environmentally sensitive probe, meaning its fluorescence properties are highly dependent on the polarity of its surroundings. mdpi.com This sensitivity is primarily due to a significant change in the dipole moment of the NBD group upon photoexcitation. mdpi.com

In aqueous, polar environments, the NBD fluorophore exhibits very weak fluorescence. mdpi.com However, when it transitions to a nonpolar, hydrophobic environment, such as the binding pocket of a receptor, its fluorescence intensity increases dramatically. mdpi.comresearchgate.net This phenomenon is accompanied by a "blue shift," where the peak fluorescence emission wavelength moves to a shorter wavelength. researchgate.net

By using confocal microscopy-based spectral imaging, researchers can resolve the fluorescence emission spectra from different locations within a sample, such as on a cell membrane. mdpi.com This allows for the monitoring of changes in the NBD emission spectrum in real-time. For instance, the binding of this compound to a receptor can be inferred by observing an increase in fluorescence intensity and a blue shift in its emission spectrum, providing detailed insights into the hydrophobicity of the ligand-binding site. researchgate.net The fluorescence lifetime of the NBD group is also highly sensitive to the polarity of its environment, offering another parameter for analysis. mdpi.com

In Vitro Functional Assays for Assessing this compound-Mediated Biological Responses

Cell-Based Functional Assays for Characterizing Receptor Agonism/Antagonism

Cell-based functional assays are essential for determining how this compound affects receptor signaling. These assays are typically conducted using cultured cell lines that endogenously or recombinantly express the target receptor, such as the β-adrenergic receptor. One common approach is the radioligand binding assay, which quantifies the affinity of the compound for the receptor.

In studies using Chang liver cells, the affinity of this compound for β-adrenoceptors was determined by measuring its ability to displace a radiolabeled ligand. nih.gov The resulting pKd value, which is the negative logarithm of the equilibrium dissociation constant (Kd), provides a quantitative measure of binding affinity. nih.gov Functional assays can also measure downstream signaling events, such as receptor-mediated G-protein activation, to characterize a compound as an agonist (which activates the receptor), antagonist (which blocks the receptor), or partial agonist. nih.gov For example, assays measuring the stimulation of [35S]-GTPγS binding are used to quantify the efficacy of a compound relative to a known endogenous agonist. nih.gov

Tissue-Based Functional Experiments (e.g., Isolated Smooth Muscle Preparations)

Tissue-based functional experiments provide insights into the physiological effects of this compound in a more complex biological system than cultured cells. Isolated tissue bath assays are a classic pharmacological method for evaluating concentration-response relationships in contractile tissues like smooth muscle. nih.govnih.gov These experiments are crucial for determining a compound's potency and mechanism of action (e.g., competitive vs. non-competitive antagonism). nih.gov

For this compound, functional experiments have been performed on isolated guinea pig right atrium and trachea smooth muscle preparations. nih.gov In these experiments, the tissue is mounted in an organ bath, and its contractile or relaxation response to an agonist is measured. nih.govnih.gov The ability of this compound to inhibit the response to a β-adrenoceptor agonist like isoproterenol (B85558) is then quantified. nih.gov The potency of the antagonism is expressed as a pD2' value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist's concentration-response curve. nih.gov Research has indicated that this compound binds irreversibly to β-adrenoceptors in these functional preparations. nih.gov

| Preparation | Assay Type | Parameter | Value |

|---|---|---|---|

| Chang Liver Cells | Radioligand Binding | pKd | 8.9 +/- 0.1 |

| Guinea Pig Right Atrium | Functional Antagonism | pD2' | 8.5 +/- 0.1 |

| Guinea Pig Trachea | Functional Antagonism | pD2' | 8.8 +/- 0.1 |

Quantitative Analytical Techniques for this compound Compound Characterization

Surface Plasmon Resonance (SPR) for Direct Binding Kinetics Measurement

Surface Plasmon Resonance (SPR) is a sensitive, label-free optical technique used to monitor molecular interactions in real-time. nih.govnih.gov It is a valuable tool for characterizing the binding kinetics of a ligand like this compound to its receptor. In a typical SPR experiment, the receptor protein is immobilized on the surface of a sensor chip. nih.gov A solution containing this compound is then flowed over this surface. Binding between this compound and the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

The resulting data, known as a sensorgram, provides quantitative information on the association (on-rate) and dissociation (off-rate) of the binding event. researchgate.net From these rates, the association rate constant (ka) and dissociation rate constant (kd) can be calculated. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be determined from the ratio of these constants (kd/ka). This technique provides a detailed kinetic profile of the molecular interaction, which is critical for understanding the compound's pharmacological properties. elsevierpure.com

Spectrophotometric Methods for Accurate Concentration Determination

Spectrophotometric and spectrofluorimetric methods are commonly used for the accurate determination of compound concentrations in solution. For this compound, these methods can be based on the inherent properties of either the pindolol structure or the NBD fluorophore.

The native fluorescence of the pindolol moiety can be measured for quantification. researchgate.net A spectrofluorimetric method for pindolol involves excitation at 260 nm and measuring the fluorescence emission at 303 nm in a solvent like 2-propanol, which yields the highest fluorescence signal. researchgate.net This method has been shown to have a wide linear dynamic range and a low limit of detection. researchgate.net

Alternatively, visible spectrophotometry can be used following a chemical reaction. One method involves the reaction of pindolol with potassium ferricyanide (B76249) (K3[Fe(CN)6]) in the presence of ferric chloride (FeCl3) to form a colored product, Prussian blue, which is measured at an absorbance of 700 nm. researchgate.net This colorimetric assay follows Beer's law within a specific concentration range, allowing for accurate quantification. researchgate.net

| Parameter | Value |

|---|---|

| Wavelength (λmax) | 700 nm |

| Beer's Law Range | 0.125–2.5 μg mL−1 |

| Detection Limit (LOD) | 0.03 μg mL−1 |

| Quantitation Limit (LOQ) | 0.08 μg mL−1 |

Future Directions and Emerging Research Avenues for Nbd Conjugated Probes

Development of Next-Generation Pindolol-NBD Analogs with Enhanced Receptor Subtype Selectivity and Specificity

A significant area of ongoing research is the development of new this compound analogs with improved selectivity for specific subtypes of adrenergic and serotonin (B10506) receptors. While this compound has proven useful, early studies indicated that the addition of the NBD group did not introduce selectivity for β-adrenoceptor subtypes. nih.gov The quest for subtype-selective fluorescent ligands is driven by the need to dissect the specific roles of different receptor subtypes in physiological and pathological processes.

Key strategies for enhancing selectivity include:

Modification of the Linker: The length and chemical nature of the linker connecting pindolol (B1678383) to the NBD fluorophore can significantly influence binding affinity and selectivity. nih.gov Researchers are exploring various linker compositions, including alkyl and polyether chains, to optimize the spatial orientation of the pharmacophore and fluorophore for improved interaction with the target receptor. nih.govacs.org

Structural Modifications to the Pharmacophore: Altering the core structure of pindolol itself can lead to enhanced subtype selectivity. By making targeted chemical changes to the pindolol moiety, researchers aim to create analogs that preferentially bind to one receptor subtype over others. This approach has been successfully applied to other G protein-coupled receptor (GPCR) ligands. stanford.edu

Computational Modeling and Simulation: Molecular dynamics simulations are being used to understand the binding modes of this compound and its analogs at the atomic level. mdpi.com These computational approaches can predict how modifications to the ligand structure will affect its interaction with the receptor's binding pocket, guiding the rational design of more selective probes. mdpi.com

The development of such next-generation probes will enable more precise visualization and pharmacological characterization of receptor subtypes in their native cellular environments.

Integration of this compound into High-Throughput Screening Platforms for Novel Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries. axxam.com Fluorescent ligands like this compound are well-suited for HTS applications due to their sensitive and easily detectable signal. researchgate.net

The integration of this compound and its analogs into HTS platforms can facilitate the discovery of novel ligands for adrenergic and serotonin receptors in several ways:

Competitive Binding Assays: this compound can be used as a fluorescent probe in competitive binding assays. In this format, a library of unlabeled compounds is screened for their ability to displace this compound from the receptor. A decrease in the fluorescent signal indicates that a compound from the library is binding to the receptor, identifying it as a potential "hit." researchgate.net

Virtual Screening: Before performing expensive and resource-intensive in vitro HTS, virtual screening can be employed to computationally screen large libraries of compounds. ncsu.edu Docking simulations can predict which molecules are most likely to bind to the target receptor, allowing for the creation of more focused and effective libraries for subsequent in vitro screening. ncsu.edu

Fragment-Based Screening: This approach involves screening smaller chemical fragments for weak binding to the target receptor. Hits from a fragment screen can then be chemically linked together or optimized to create more potent and selective ligands. Fluorescent probes can be used to detect the binding of these low-affinity fragments.

The use of this compound in HTS, both in vitro and in silico, can accelerate the identification of new chemical entities with therapeutic potential for a range of disorders, including those involving the adrenergic and serotonergic systems. nih.govnih.gov

Exploration of this compound in Complex In Vitro Biological Systems and Emerging Disease Models

To better understand the role of adrenergic and serotonin receptors in disease, researchers are moving beyond simple cell-line models to more complex in vitro systems that more accurately mimic human physiology. This compound and its next-generation analogs are valuable tools for these investigations.

Emerging areas of application include:

3D Cell Cultures and Organoids: These models provide a more realistic representation of tissue architecture and cell-cell interactions. This compound can be used to visualize receptor distribution and function in these complex structures, offering insights into how receptor signaling is regulated in a more native-like environment.

Disease-Specific Models: The probe can be applied to study receptor alterations in various disease models. For example, in models of neurodegenerative diseases like Alzheimer's, this compound could be used to investigate changes in adrenergic and serotonergic receptor expression and function. researchgate.netacs.org Similarly, in models of epilepsy and depression, where these receptor systems are implicated, the probe could help elucidate disease mechanisms. nih.gov

Co-culture Systems: Studying the communication between different cell types is crucial for understanding complex biological processes. This compound can be used in co-culture systems, for instance, to examine the interaction between neurons and glial cells in the context of neuropathic pain, where adrenergic receptors on microglia play a significant role. biorxiv.org

By applying this compound to these advanced in vitro models, researchers can gain a more nuanced understanding of receptor pharmacology and its relevance to human diseases.

Novel Applications of NBD-Conjugated Ligands Beyond Adrenergic and Serotonin Receptors

The success of the NBD fluorophore in creating probes for adrenergic and serotonin receptors has inspired its application to a wide array of other biological targets. mdpi.com The small size, environmental sensitivity, and favorable fluorescent properties of the NBD group make it a versatile tag for developing new fluorescent ligands. acs.org

Examples of NBD-conjugated ligands for other receptor systems include:

Cannabinoid Receptors: NBD has been conjugated to ligands for the cannabinoid receptors CB1 and CB2, which are important targets for pain, inflammation, and neurological disorders. mdpi.com

Histamine (B1213489) Receptors: Fluorescent ligands incorporating NBD have been developed to study histamine receptors, which are involved in allergic responses and other physiological processes. acs.org

Other GPCRs: The general strategy of conjugating a known ligand to NBD is being applied to a growing number of GPCRs, enabling the study of their pharmacology and cellular dynamics. rsc.org

Beyond receptor ligands, the NBD moiety is also used to create probes for other biological molecules and processes:

Enzyme Activity: NBD-based probes have been designed to report on the activity of specific enzymes. nih.gov

Ion Channels: Fluorescently labeled toxins and other molecules are used to study the function and regulation of ion channels. nih.gov

Membrane Dynamics: NBD-labeled lipids are widely used to investigate the properties of cell membranes. researchgate.net

The expanding toolbox of NBD-conjugated probes is providing researchers with powerful new ways to visualize and understand a wide range of biological processes at the molecular level. magtech.com.cn

Q & A

Basic Research Questions

Q. How can researchers design experiments to characterize the physicochemical properties of Pindolol-NBD?

- Methodological Answer : Begin with high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Include control samples and replicate analyses to ensure reliability. For stability studies, employ accelerated degradation conditions (e.g., varying pH, temperature) with periodic sampling. Document protocols rigorously to enable reproducibility .

Q. What statistical approaches are appropriate for determining sample size in preclinical studies involving this compound?

- Methodological Answer : Use power analysis to estimate sample size, incorporating the minimum clinically important difference (MCID) and effect size from prior studies. For pilot studies lacking historical data, justify sample size based on feasibility constraints (e.g., resource availability) and consult statistical experts to avoid underpowered results. Clearly report randomization methods and stratification criteria if applicable .

Q. How can researchers ensure reproducibility in synthesizing this compound batches?

- Methodological Answer : Standardize synthesis protocols with detailed reaction conditions (e.g., stoichiometry, catalysts, temperature). Validate each batch using orthogonal analytical techniques (e.g., HPLC-NMR coupling). Establish reference standards and share raw data (e.g., spectral libraries) in open-access repositories to facilitate cross-lab validation .

Advanced Research Questions

Q. How can mechanistic studies investigate this compound’s molecular targets using in vitro and in vivo models?

- Methodological Answer : Combine cell-based assays (e.g., receptor-binding assays, siRNA knockdown) with animal models (e.g., pharmacokinetic/pharmacodynamic studies in rodents). Employ dose-response curves and negative controls to isolate specific effects. Use advanced imaging (e.g., fluorescence tagging) to track biodistribution and target engagement in real time .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., dosing regimens, species differences). Perform meta-regression to assess heterogeneity across studies. Validate findings using harmonized protocols, such as standardized blood-sampling intervals and bioanalytical methods (e.g., LC-MS/MS). Address publication bias by including grey literature .

Q. How can researchers validate analytical methods for detecting this compound in complex biological matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation, including parameters like linearity (R² ≥ 0.99), precision (%RSD < 15%), and recovery rates (80–120%). Use matrix-matched calibration curves to account for interference. Cross-validate with independent labs and publish inter-laboratory comparison data .

Q. What computational tools integrate omics data to elucidate this compound’s systemic effects?

- Methodological Answer : Apply pathway analysis (e.g., KEGG, Reactome) to transcriptomic/proteomic datasets. Use machine learning (e.g., random forests) to identify biomarkers of response. Validate predictions with CRISPR-Cas9 knockout models or organ-on-a-chip systems. Share raw omics data in FAIR-compliant repositories .

Q. What ethical considerations are critical for human trials involving this compound?

- Methodological Answer : Obtain Institutional Review Board (IRB) approval with explicit risk-benefit analysis. Ensure informed consent documents detail potential adverse effects (e.g., cardiovascular monitoring for beta-blocker derivatives like Pindolol). For vulnerable populations (e.g., pregnant individuals), justify inclusion/exclusion criteria using preclinical safety data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.